3-Methoxy-7,12-dimethylbenz(a)anthracene
Description
Structure
3D Structure
Properties
CAS No. |
66240-02-6 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-methoxy-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18O/c1-13-17-6-4-5-7-18(17)14(2)21-19(13)10-8-15-12-16(22-3)9-11-20(15)21/h4-12H,1-3H3 |
InChI Key |
KBWBVQMLOPIGCK-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC(=C3)OC |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC(=C3)OC |
Other CAS No. |
66240-02-6 |
Synonyms |
3-methoxy-7,12-dimethylbenz(a)anthracene 3-methoxy-DMBA |
Origin of Product |
United States |
Synthetic Pathways and Structural Modification for Research Applications
Methodologies for the Synthesis of 3-Methoxy-7,12-dimethylbenz(a)anthracene
The construction of the this compound molecular framework can be achieved through various synthetic strategies, with the Suzuki coupling reaction being a prominent and efficient method. google.com This palladium-catalyzed cross-coupling reaction offers a versatile approach for the formation of carbon-carbon bonds, essential for assembling the polycyclic aromatic system.
A plausible synthetic route utilizing the Suzuki coupling involves the reaction of a suitably substituted boronic acid or ester with a corresponding halogenated precursor. For the synthesis of this compound, this could involve the coupling of a boronic acid derivative of a naphthalene (B1677914) or benzene (B151609) ring with a halogenated anthracene (B1667546) or phenanthrene (B1679779) core, or vice versa. The general mechanism for the Suzuki coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. libretexts.org
Aryl Halide: For instance, a bromo- or iodo-substituted 7,12-dimethylbenz(a)anthracene derivative.
Boronic Acid/Ester: A methoxy-substituted phenylboronic acid, such as 3-methoxyphenylboronic acid.
Palladium Catalyst: A common catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
Base: An inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically used.
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base is common.
The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) and at elevated temperatures to facilitate the catalytic cycle. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated and purified using standard laboratory techniques like extraction and column chromatography.
The synthesis of the necessary precursors, such as a halogenated 7,12-dimethylbenz(a)anthracene, would be a critical initial step. This could potentially be achieved through electrophilic halogenation of the parent 7,12-dimethylbenz(a)anthracene molecule.
Approaches to Derivatization and Analog Generation for Structure-Activity Relationship Studies
To investigate the structure-activity relationship (SAR) of this compound, a variety of derivatives and analogs can be synthesized. These modifications can provide insights into how different functional groups and structural features influence the compound's biological activity.
Approaches to derivatization can be categorized based on the type of modification:
Modification of the Methoxy (B1213986) Group:
Demethylation: The methoxy group can be converted to a hydroxyl group to assess the impact of a hydrogen bond donor at this position.
Alkoxy Chain Homologation: The methyl group can be replaced with longer or branched alkyl chains (e.g., ethoxy, propoxy) to probe the effect of steric bulk and lipophilicity.
Modification of the Aromatic Core:
Introduction of Additional Substituents: Functional groups such as halogens, nitro groups, or amino groups can be introduced at other positions on the benz(a)anthracene (B33201) skeleton to explore electronic and steric effects.
Ring Saturation: Partial or complete hydrogenation of one or more of the aromatic rings can be performed to understand the role of planarity and aromaticity in the compound's activity. For instance, the synthesis of A-ring reduced dihydro and tetrahydro analogues of the parent 7,12-dimethylbenz(a)anthracene has been reported. nih.gov
Modification of the Methyl Groups:
Oxidation: The methyl groups at the 7 and 12 positions can be oxidized to hydroxymethyl or carboxyl groups to introduce polarity.
Fluorination: Replacement of hydrogen atoms on the methyl groups with fluorine can alter the electronic properties and metabolic stability of the compound.
The synthesis of these derivatives would employ a range of standard organic reactions. For example, demethylation can be achieved using reagents like boron tribromide (BBr₃). The introduction of other functional groups can be accomplished through electrophilic aromatic substitution reactions. The newly synthesized analogs would then be subjected to biological assays to determine how these structural changes affect their activity, providing valuable data for SAR studies.
Isotopic Labeling Techniques for Metabolic and Mechanistic Investigations
Isotopic labeling is an indispensable tool for tracing the metabolic fate and elucidating the mechanism of action of this compound. By replacing one or more atoms in the molecule with their heavier, stable or radioactive isotopes, researchers can track the compound and its metabolites in biological systems.
Commonly used isotopes for this purpose include:
Deuterium (B1214612) (²H or D): A stable isotope of hydrogen.
Carbon-13 (¹³C): A stable isotope of carbon.
Tritium (³H or T): A radioactive isotope of hydrogen.
Carbon-14 (B1195169) (¹⁴C): A radioactive isotope of carbon. nih.gov
Deuterium Labeling:
Deuterium can be incorporated into the 3-methoxy group by using a deuterated methylating agent (e.g., deuterated methyl iodide, CD₃I) during the synthesis of the methoxy group. Alternatively, direct hydrogen-deuterium exchange on the aromatic rings can be achieved under certain catalytic conditions, often using a transition metal catalyst and a deuterium source like deuterium oxide (D₂O). google.com For instance, methods for the deuteration of aromatic compounds, including those with methoxy substituents, have been developed. google.com
Carbon-13 and Carbon-14 Labeling:
Carbon isotopes are typically introduced at specific positions within the molecular skeleton during the synthesis. This requires the use of a starting material that is already labeled with ¹³C or ¹⁴C. For example, a ¹⁴C-labeled methyl group could be introduced using ¹⁴C-methyl iodide. The synthesis of carbon-14 labeled polycyclic aromatic hydrocarbons often involves the use of ¹⁴C-labeled starting materials in a multi-step synthetic sequence. rsc.orgselcia.com
Once synthesized, the isotopically labeled this compound can be used in a variety of in vitro and in vivo studies. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the labeled compound and its metabolites. For radioactive isotopes like ³H and ¹⁴C, scintillation counting or accelerator mass spectrometry (AMS) can be employed for highly sensitive detection. selcia.com
Scientific Article on this compound Metabolism Not Possible With Current Data
An in-depth article on the metabolism and biotransformation of the chemical compound this compound cannot be generated at this time due to a lack of specific scientific literature on its metabolic pathways.
Initial and targeted research efforts to gather information on the enzymatic activation, detoxification, and metabolic products of this compound did not yield the specific data required to fulfill the requested article outline. The vast majority of available scientific studies focus extensively on the parent compound, 7,12-dimethylbenz(a)anthracene (DMBA). nih.govnih.govnih.govnih.govresearchgate.netaacrjournals.orgpnas.orgcaymanchem.comnih.govnih.govscbt.commedicopublication.comwikipedia.orgresearchgate.netsigmaaldrich.comnih.govwikipedia.org
The requested article structure necessitated detailed findings on:
The specific roles of Cytochrome P450 (CYP) enzymes in the metabolic activation of this compound. While CYPs are known to metabolize the parent compound DMBA, information on how a methoxy group at the 3-position influences this process is not available in the retrieved search results. nih.govnih.govnih.gov
The function of epoxide hydrolases in the formation of dihydrodiols from this compound. researchgate.net
Phase II conjugation reactions , such as glucuronidation and sulfation, specific to the metabolites of this compound.
Identification and characterization of primary and secondary metabolites , including specific hydroxylated and dihydrodiol metabolites unique to this compound. nih.govaacrjournals.orgpnas.orgnih.gov
The presence of a methoxy group on the aromatic ring would significantly influence the electronic properties of the molecule, likely altering the sites and rates of metabolism compared to the well-documented pathways of DMBA. Without studies dedicated specifically to the 3-methoxy derivative, any attempt to extrapolate data from DMBA would be scientifically inaccurate and speculative.
Therefore, as the necessary, specific scientific findings for this compound are not present in the available search results, the creation of a scientifically accurate and detailed article as per the provided outline is not possible.
Metabolism and Biotransformation of 3 Methoxy 7,12 Dimethylbenz a Anthracene
In Vitro Metabolic Studies Using Hepatic Microsomes and Other Cellular Systems
In vitro systems, particularly hepatic microsomes, have been instrumental in elucidating the metabolic pathways of DMBA. Studies using rat liver microsomes have identified numerous metabolites, including hydroxymethyl derivatives and various dihydrodiols. nih.gov High-pressure liquid chromatography (HPLC) analysis has enabled the quantitative study of DMBA metabolism, identifying metabolites such as 5,6-dihydro-5,6-dihydroxy-7-methyl-12-hydroxymethylbenz[a]anthracene and 8,9-dihydro-8,9-dihydroxy-7,12-dihydroxymethylbenz[a]anthracene. nih.gov The use of epoxide hydratase inhibitors like 1,2-epoxy-3,3,3-trichloropropane in these systems confirmed that dihydrodiol formation is a key pathway, as its inhibition eliminated the production of these metabolites. nih.gov
Beyond hepatic microsomes, other cellular systems have provided valuable insights. In vitro studies with mammary epithelial cells from rats with varying susceptibilities to carcinogenesis showed that while the metabolic profiles were qualitatively similar, the levels of metabolism differed. nih.gov Cells from young virgin rats, which are more susceptible, converted a greater percentage of DMBA to phenolic compounds and polar metabolites compared to cells from older or parous rats. nih.gov Similarly, studies using mouse mammary organ cultures revealed the presence of both diol and phenolic derivatives of DMBA. nih.gov In human ovarian cells, granulosa cells demonstrated the highest rate of DMBA metabolism. nih.gov Furthermore, the fungus Cunninghamella elegans has been shown to metabolize DMBA, primarily producing DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol. nih.gov
Tissue-Specific Metabolism and Biotransformation Profiles In Vivo
The metabolism of DMBA exhibits significant variation across different tissues, which often correlates with organ-specific carcinogenicity.
Hepatic Metabolism of 7,12-dimethylbenz(a)anthracene
The liver is a primary site for xenobiotic metabolism, and it extensively metabolizes DMBA. ijvets.comnih.gov In perfused rat liver studies, significant differences in hepatic metabolism were observed between sexes. nih.gov Intact female rats showed the highest rate of metabolite production, followed by ovariectomized females, with males exhibiting the lowest rate. nih.gov The major metabolites found in the perfusate included dihydrodiols and hydroxymethyl derivatives. nih.gov Notably, the proximate carcinogen, 3,4-dihydrodiol, was produced at higher rates in females compared to males. nih.gov Glucuronidation was identified as a major phase II conjugation pathway in the liver for biliary excretion of DMBA metabolites. nih.gov Studies with rainbow trout liver microsomes also demonstrated the formation of various diols and hydroxylated metabolites, with the CYP1A isoform being the major catalyst for biotransformation. nih.gov
Metabolism in Target Organs (e.g., Mammary Gland, Skin, Ovary)
Metabolic activation of DMBA within its target organs is a crucial factor in its tissue-specific toxicity and carcinogenicity.
Mammary Gland: The mammary gland is a principal target for DMBA-induced cancer. nih.govnih.gov In vitro studies with rat mammary epithelial cells have shown that the level and profile of metabolites can differ based on the animal's age and reproductive status, which correlates with susceptibility to carcinogenesis. nih.gov For instance, cells from highly susceptible young virgin rats produced more phenolic and polar metabolites. nih.gov Mouse mammary organ cultures also effectively metabolize DMBA into diol and phenolic derivatives. nih.gov
Skin: The skin is another target for DMBA carcinogenesis. nih.gov Metabolism studies using mouse skin homogenates revealed that metabolic activity was significantly lower than in liver microsomes and was undetectable without prior induction of metabolizing enzymes. nih.gov The primary metabolite identified was 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729). nih.gov
Ovary: The ovary is susceptible to DMBA-induced damage and tumorigenesis. ijvets.comnih.govmdpi.com Studies with primary cultures of human ovarian cells have shown that granulosa cells are the most active in metabolizing DMBA. nih.gov This metabolic activity was highest in granulosa cells from stimulated cycles, suggesting a link between hormonal status and the capacity to metabolize the carcinogen. nih.gov The mono-oxygenase activity responsible for DMBA metabolism in these cells was significantly inhibited by alpha-naphthoflavone, an inhibitor of certain cytochrome P-450 enzymes. nih.gov
Factors Influencing Metabolic Rates and Metabolite Profiles
The rate and pathway of DMBA metabolism are not static but are influenced by various factors, most notably the induction of the enzymes responsible for its biotransformation.
Induction of Xenobiotic-Metabolizing Enzymes
The expression and activity of xenobiotic-metabolizing enzymes can be significantly increased by exposure to certain chemicals, a process known as enzyme induction. ethernet.edu.et Pre-treatment of animals with inducers can dramatically alter the metabolism of DMBA. For example, treating mice with 3-methylcholanthrene (B14862) was necessary to detect DMBA metabolism in skin homogenates. nih.gov Similarly, liver microsomes from rats pre-treated with 3-methylcholanthrene showed enhanced metabolism of DMBA and its hydroxymethyl derivatives. nih.gov
Different classes of inducers can selectively enhance the expression of specific P450 isoenzymes, thereby influencing the resulting metabolite profile. nih.gov Studies have shown that members of the cytochrome P450IIC and P450IIB subfamilies are involved in the formation of DMBA-diols. nih.gov The induction of CYP1A1 by agents like beta-naphthoflavone (B1666907) in trout liver microsomes led to a significant increase in the formation of DMBA diols and other products. nih.gov Conversely, chemopreventive agents can exert their effects by modulating these enzymes; for instance, honokiol (B1673403) was found to reduce the levels of Phase I enzymes while increasing Phase II enzymes in rats, thereby protecting against DMBA-induced mammary cancer. frontiersin.org This highlights the critical role of enzyme induction in determining the metabolic fate and ultimate toxicity of 7,12-dimethylbenz[a]anthracene. nih.govfrontiersin.org
Data Tables
Table 1: Major Metabolites of 7,12-dimethylbenz(a)anthracene Identified in Various Systems
| Metabolite | System/Tissue | Reference |
|---|---|---|
| 7-hydroxymethyl-12-methylbenz[a]anthracene | Mouse Skin Homogenates | nih.gov |
| 3,4-dihydrodiol | Rat Liver Perfusate | nih.gov |
| 8,9-dihydrodiol | Rat Mammary Epithelial Cells | nih.gov |
| Phenolic Metabolites | Rat Mammary Epithelial Cells | nih.gov |
| Diol-Epoxide Adducts | Human Mammary Carcinoma Cells | nih.gov |
| DMBA-trans-8,9-dihydrodiol | Cunninghamella elegans | nih.gov |
Table 2: Influence of Inducers on DMBA Metabolism
| Inducer | System/Tissue | Effect | Reference |
|---|---|---|---|
| 3-Methylcholanthrene | Mouse Skin Homogenates | Detectable metabolism enabled | nih.gov |
| 3-Methylcholanthrene | Rat Liver Microsomes | Enhanced metabolism | nih.gov |
| Beta-naphthoflavone (BNF) | Trout Liver Microsomes | Increased formation of diols and other products | nih.gov |
Interspecies and Interindividual Differences in Metabolic Capacity
Following a comprehensive review of available scientific literature, no specific studies detailing the interspecies and interindividual differences in the metabolic capacity of 3-Methoxy-7,12-dimethylbenz(a)anthracene were identified. Research has extensively focused on the parent compound, 7,12-dimethylbenz(a)anthracene (DMBA), providing insights into its metabolic pathways across various species and the influence of genetic polymorphisms on its biotransformation. However, the introduction of a methoxy (B1213986) group at the 3-position of the benz(a)anthracene (B33201) ring system can significantly alter its metabolic fate, and direct extrapolation from DMBA is not scientifically feasible without dedicated studies.
Generally, the metabolism of xenobiotics like polycyclic aromatic hydrocarbons (PAHs) is known to exhibit significant variability between species (interspecies differences) and among individuals of the same species (interindividual differences). These variations are primarily attributed to differences in the expression and activity of metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, as well as conjugating enzymes.
The metabolism of other methoxy-substituted aromatic compounds has also been investigated, revealing that the position of the methoxy group can significantly influence the metabolic profile. nih.gov However, without specific research on this compound, any discussion of its comparative metabolism remains speculative.
Further research is required to elucidate the specific metabolic pathways of this compound and to determine how factors such as species and genetic makeup influence its biotransformation. Such studies would be crucial for a comprehensive understanding of its biological activity.
Molecular Interactions and Dna Adduct Formation by 3 Methoxy 7,12 Dimethylbenz a Anthracene Metabolites
Quantitative Analysis of DNA Adduct Levels In Vitro and In Vivo
No studies detailing a dose-dependent relationship for DNA adduct formation by 3-Methoxy-7,12-dimethylbenz(a)anthracene were identified.
There is no available data on the time course of DNA adduct formation or their persistence following exposure to this compound.
Tissue-Specific Adduct Distribution and Retention
The formation and persistence of DNA adducts by metabolites of 7,12-dimethylbenz(a)anthracene (DMBA) vary significantly across different tissues and animal models, a factor believed to be linked to organ-specific carcinogenicity. wikipedia.orgselleckchem.com
In female Sprague-Dawley rats, a model known for DMBA-induced mammary adenocarcinomas, the highest levels of DNA binding were observed in the liver, a non-target tissue for cancer, with approximately 12 µmol of hydrocarbon per mole of deoxyribonucleotide. nih.gov The target tissue, the mammary gland, showed lower levels of binding at about 5 µmol per mole of deoxyribonucleotide. nih.gov This suggests that the initial level of adduct formation alone is not a sufficient determinant of carcinogenic outcome. nih.gov
Studies comparing rat strains with different susceptibilities to DMBA-induced mammary cancer, the sensitive Sprague-Dawley (S.D.) and the resistant Long-Evans (L.E.) strains, provide further insight. Surprisingly, the maximum levels of DMBA-DNA adducts in both the mammary gland and liver were significantly higher in the resistant L.E. strain. nih.gov A key difference emerged in the retention of these adducts. In S.D. rats, no significant loss of adducts was observed in either the liver or mammary gland up to 336 hours after administration. nih.gov In contrast, L.E. rats demonstrated a capacity for adduct removal, with the liver clearing approximately 70% of identifiable adducts between 48 and 336 hours. nih.gov This highlights that the persistence of DNA adducts, governed by the tissue's DNA repair capacity, is a critical factor in determining susceptibility to carcinogenesis. nih.gov
In mouse models, topical application of DMBA to the skin resulted in similar levels of DNA binding across the whole skin, dermis, and epidermis, with slightly higher levels in the epidermis. nih.gov The disappearance of these adducts from mouse epidermis occurs in two phases: an early, faster phase with a half-life of about 3.17 days, followed by a slower phase with a half-life of 6.46 days, which is similar to the rate of cell turnover. nih.gov
Two primary types of adducts are consistently found in all tissues examined: one resulting from the bay-region diol-epoxide of DMBA and another from the diol-epoxide of a major metabolite, 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7OHM-12MBA). nih.govnih.gov The relative levels of these adducts can also differ between tissues; for instance, the levels of 7OHM-12MBA adducts relative to DMBA adducts were lower in the rat mammary gland compared to the liver. nih.gov
| Animal Model | Tissue | Key Finding | Reference |
|---|---|---|---|
| Sprague-Dawley Rat | Liver (Non-Target) | Higher adduct levels (~12 µmol/mol dNTP) compared to mammary gland. | nih.gov |
| Sprague-Dawley Rat | Mammary Gland (Target) | Lower adduct levels (~5 µmol/mol dNTP) but high susceptibility. No significant adduct removal over 336 hours. | nih.govnih.gov |
| Long-Evans Rat (Resistant) | Liver & Mammary Gland | Higher initial adduct levels than sensitive strain, but significant adduct removal observed (70% in liver over 12 days). | nih.gov |
| NIH Swiss Mouse | Skin (Epidermis/Dermis) | Adduct levels marginally greater in the epidermis. Adduct disappearance is biphasic. | nih.govnih.gov |
Mechanisms of DNA Damage Beyond Adducts (e.g., Apurinic/Apyrimidinic Sites)
While the formation of covalent DNA adducts is a primary mechanism of damage by DMBA metabolites, it can also initiate other forms of DNA damage. The creation of bulky adducts, such as those formed by DMBA, can destabilize the N-glycosidic bond that links the DNA base to the deoxyribose sugar backbone. mdpi.com This destabilization can lead to the spontaneous loss of the adducted purine (B94841) base (depurination), resulting in an apurinic/apyrimidinic (AP) site, also known as an abasic site. mdpi.com
These AP sites are non-coding lesions that can block DNA replication. mdpi.com If the cellular machinery attempts to replicate past an AP site, it can lead to the insertion of an incorrect base, causing mutations. mdpi.com Therefore, the initial adduct serves not only as a direct mutagenic lesion but also as a precursor to secondary, highly mutagenic lesions like AP sites. This process represents a significant pathway through which the genotoxicity of compounds like DMBA is amplified beyond the initial binding event.
Interaction with Other Cellular Macromolecules (e.g., Proteins, RNA)
The reactive electrophilic metabolites of DMBA are not exclusively targeted to DNA; they can also form adducts with other cellular macromolecules, including ribonucleic acid (RNA) and proteins.
Interaction with RNA: Research has demonstrated that metabolites of DMBA form covalent adducts with cellular RNA. In studies using rat liver cells treated with DMBA, analysis revealed the formation of specific adducts with ribonucleosides. nih.gov The interaction of the DMBA 5,6-oxide metabolite with guanosine (B1672433) was shown to produce three distinct adducts that were identified in cellular RNA. nih.gov These adducts constitute a small fraction (less than 5%) of the total nucleoside-DMBA adducts. nih.gov The specific modifications include linkages between the C-5 or C-6 position of the DMBA 5,6-oxide and the 2'-hydroxy group of the ribose moiety in guanosine, as well as a linkage between the C-5 of the DMBA metabolite and the C-8 position of the guanine (B1146940) base. nih.gov The modification of the ribose moiety and the C-8 position of guanine in cellular RNA by a polycyclic hydrocarbon metabolite was a novel finding. nih.gov
| DMBA Metabolite | RNA Component | Linkage Site on DMBA | Linkage Site on Guanosine | Reference |
|---|---|---|---|---|
| DMBA 5,6-oxide | Guanosine | C-5 | 2'-hydroxy of ribose | nih.gov |
| DMBA 5,6-oxide | Guanosine | C-6 | 2'-hydroxy of ribose | nih.gov |
| DMBA 5,6-oxide | Guanosine | C-5 | C-8 of guanine | nih.gov |
Role in Carcinogenesis and Mutagenesis
Investigation of Tumor Initiation Mechanisms
The initiation of cancer is a complex process involving genetic and epigenetic alterations. Research into 3-Methoxy-7,12-dimethylbenz(a)anthracene has sought to elucidate its specific mechanisms of action in this initial stage of tumorigenesis.
The two-stage model of carcinogenesis, which involves an initiation phase followed by a promotion phase, is a fundamental experimental approach to understanding how tumors develop. In this context, this compound has been evaluated for its tumor-initiating capabilities.
One of the most well-established models for studying chemical carcinogenesis is the mouse skin model. researchgate.net This model typically involves a single application of an initiator, such as a PAH, followed by repeated applications of a tumor promoter. researchgate.netresearchgate.net Studies on derivatives of 7,12-dimethylbenz(a)anthracene (DMBA) have included the 3-methoxy substituted version to assess its carcinogenic activity on the skin of female Swiss mice. nih.gov In these studies, this compound was found to induce skin tumors in a small number of animals. nih.gov
Table 1: Tumor Induction by this compound in Mouse Skin (Data sourced from a study on derivatives of 7,12-dimethylbenz[a]anthracene) nih.gov
| Compound | Animal Model | Outcome |
| This compound | Female Swiss mice | Induced skin tumors in 3-5 animals. |
The formation of covalent bonds between a chemical carcinogen or its metabolites and DNA, known as DNA adducts, is a critical event in chemical carcinogenesis. nih.govnih.gov These adducts can lead to miscoding during DNA replication, resulting in mutations that can activate proto-oncogenes or inactivate tumor suppressor genes. nih.govnih.gov
The Ras family of proto-oncogenes (H-ras, K-ras, and N-ras) are key regulators of cell signaling pathways that control cell growth, differentiation, and survival. frontiersin.orgmdpi.com Mutations in Ras genes are frequently observed in chemically induced tumors. nih.govnih.gov Specifically, the activation of the H-ras oncogene has been identified in tumors initiated by the parent compound, DMBA. nih.gov However, specific studies detailing the formation of DNA adducts by this compound and its direct role in the activation of the Ras oncogene are not extensively available in the reviewed literature. While DNA from 7,12-dimethylbenz[a]-anthracene-transformed cells did not induce foci in one study, DNA from cells transformed by another PAH, 3-methylcholanthrene (B14862), did, and this was linked to H-ras activation. nih.gov
Organ-Specific Carcinogenicity in Experimental Models
The carcinogenic effects of chemical compounds can vary significantly between different organs and tissues. The following sections detail the findings related to the organ-specific carcinogenicity of this compound in experimental animal models.
As previously mentioned, this compound has been tested for its carcinogenic activity on mouse skin. nih.gov In a comparative study of several 'A' ring substituted derivatives of DMBA, chronic application of this compound to the skin of female Swiss mice resulted in the development of skin tumors in a limited number of the treated animals. nih.gov This indicates that while it possesses carcinogenic activity on the skin, it is less potent than some other derivatives, such as 1,2,3,4-tetrahydro-DMBA, which induced skin carcinomas in nearly all treated mice within 26 weeks. nih.gov
Table 2: Comparative Skin Carcinogenicity of DMBA Derivatives (Data based on a study in female Swiss mice) nih.gov
| Compound | Tumor Incidence | Predominant Tumor Type |
| 1,2,3,4-tetrahydro-DMBA | Almost 100% within 26 weeks | Carcinomas |
| 2-methoxy-DMBA | 35% of mice | Squamous cell carcinomas |
| 4-bromo-DMBA | 40% of mice | Neurosarcomas |
| This compound | Induced tumors in 3-5 animals | Not specified |
| 4-methoxy-DMBA | Induced tumors in 3-5 animals | Not specified |
| 3-bromo-DMBA | Induced tumors in 3-5 animals | Not specified |
| 2-bromo-DMBA | Apparently not carcinogenic | N/A |
The parent compound, 7,12-dimethylbenz(a)anthracene (DMBA), is a widely utilized chemical for inducing mammary tumors in rodents, serving as a valuable model for studying breast cancer. nih.govscispace.comscielo.br This model is known to closely mimic the multistep process of human breast cancer. nih.gov Mammary carcinomas induced by DMBA are well-documented in various mouse and rat strains. researchgate.netnih.gov
However, specific research focusing on the use of This compound in mammary carcinogenesis models is not prominently featured in the available scientific literature. Therefore, detailed findings on its specific potency, tumor characteristics, and mechanisms of action in mammary tissue are limited.
Exposure to certain polycyclic aromatic hydrocarbons is known to have detrimental effects on the ovaries, including the depletion of ovarian follicles. nih.govdaneshyari.comnih.gov The parent compound, DMBA, is recognized as a potent ovotoxicant that can induce ovarian damage and has been used to model ovarian cancer in rodents. mdpi.comijvets.com
There is a lack of specific studies in the reviewed scientific literature that investigate the effects of This compound on ovarian follicle depletion and its associated mechanisms. Consequently, information regarding its specific impact on ovarian health and its potential to induce ovarian tumors is not available.
Lymphoid Organ Effects and Immunotoxicity Mechanisms
There is a significant lack of available scientific data specifically detailing the effects of this compound on lymphoid organs or its mechanisms of immunotoxicity. Research on the parent compound, DMBA, has shown it to be an immunosuppressor, but these findings cannot be directly extrapolated to its methoxy (B1213986) derivative. wikipedia.org
Mutagenicity Assessment In Vitro
Detailed results from bacterial mutagenicity assays, such as the Ames test, for this compound are not extensively published. However, a 1983 study that tested a series of DMBA derivatives for skin carcinogenicity in mice noted that there were no quantitative correlations between the bacterial mutagenicity of the substituted compounds, including this compound, and their potencies as skin carcinogens. nih.gov This suggests that the compound may have been tested for bacterial mutagenicity, but the primary results were not the focus of the publication and a direct relationship to its cancer-causing potential was not found. nih.gov
Specific studies detailing the results of mammalian cell mutagenesis assays for this compound could not be identified in the available scientific literature. Research has been conducted on various other metabolites of DMBA in mammalian cells, but not the 3-methoxy derivative specifically. nih.gov
Molecular and Cellular Pathways Underlying Carcinogenic Effects
While the parent compound DMBA is known to exert its carcinogenic effects through various molecular and cellular pathways, specific research into these mechanisms for this compound is limited. A study on skin carcinogenesis in mice provides the most direct, albeit limited, insight into its activity. In this study, chronic application of this compound to the skin of female Swiss mice resulted in the induction of skin tumors in a small number of animals (3-5 individuals). nih.gov This carcinogenic activity was considered weak compared to other derivatives tested, such as 1,2,3,4-tetrahydro-DMBA, which was found to be a very potent skin carcinogen. nih.gov
The table below summarizes the carcinogenic activity of this compound in the context of other 'A' ring substituted DMBA derivatives from the same study.
| Compound | Tumor Incidence |
| This compound | Low (3-5 animals) |
| 2-Methoxy-7,12-dimethylbenz(a)anthracene | Moderate (35% of mice) |
| 4-Methoxy-7,12-dimethylbenz(a)anthracene | Low (3-5 animals) |
| 1,2,3,4-Tetrahydro-DMBA | Very High (nearly 100% of mice) |
No specific experimental data on how this compound modulates cell proliferation or apoptosis is available in the reviewed literature. Studies on the parent compound, DMBA, have shown it induces apoptosis in certain cell types, such as pre-B cells, but this cannot be assumed for the 3-methoxy derivative. nih.govnih.gov
There is no available research that specifically investigates the influence of this compound on signaling pathways such as the PI3K/AKT/NF-κB pathway. The mechanisms by which it exerts its weak carcinogenic effect remain unclear. nih.gov
Oxidative Stress Response Pathways
The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) is intrinsically linked to the generation of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. While specific detailed research on the oxidative stress response pathways directly induced by this compound is not extensively available in public literature, the mechanisms can be largely inferred from its parent compound, 7,12-dimethylbenz(a)anthracene (DMBA). The introduction of a methoxy group can influence the rate and site of metabolism, potentially altering the specifics of ROS generation and subsequent cellular responses.
The metabolism of DMBA, and likely its 3-methoxy derivative, is a significant source of endogenous ROS. researchgate.net This process, primarily mediated by cytochrome P450 enzymes such as CYP1B1, leads to the formation of various reactive intermediates, including epoxides and dihydrodiols. researchgate.net During these enzymatic reactions, electrons can be uncoupled from the P450 catalytic cycle, leading to the formation of superoxide (B77818) radicals (O₂⁻). These radicals can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).
Studies on DMBA have demonstrated its capacity to induce significant oxidative stress. For instance, topical application of DMBA on SENCAR mice resulted in the production of hydrogen peroxide and the formation of oxidized DNA bases like 8-hydroxyl-2'-deoxyguanosine and 5-hydroxymethyl-2'-deoxyuridine (B45661) in epidermal DNA. nih.gov Furthermore, administration of DMBA to rats has been shown to increase lipid peroxidation, as indicated by elevated levels of malondialdehyde (MDA), and decrease the levels of cellular antioxidants. researchgate.net This disruption of the oxidant-antioxidant balance is a key component of its carcinogenic mechanism.
A critical cellular defense mechanism against oxidative stress is the Keap1-Nrf2 pathway. Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). However, in the presence of electrophiles and ROS, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating their transcription.
Research has underscored the protective role of the Nrf2 pathway against DMBA-induced toxicity. Studies have shown that Nrf2-deficient mice are more susceptible to the harmful effects of DMBA, exhibiting more severe blood and immune system injury. nih.govresearchgate.net In these knockout mice, there was no significant increase in the levels of Nrf2 target genes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) upon treatment with DMBA, leading to reduced antioxidant capacity and increased DNA damage. nih.govresearchgate.net Conversely, activation of the Nrf2 pathway has been shown to be a key strategy for chemopreventive agents to counteract DMBA-induced carcinogenesis. nih.gov
The following tables summarize key findings related to oxidative stress induced by the parent compound, DMBA, which provide a basis for understanding the potential effects of its 3-methoxy derivative.
Table 1: Selected In Vivo and In Vitro Studies on DMBA-Induced Oxidative Stress
| Study Type | Model System | Key Findings | Reference(s) |
| In Vivo | SENCAR Mice | Topical application of DMBA led to the production of H₂O₂ and formation of oxidized DNA bases. | nih.gov |
| In Vivo | Rats | DMBA administration increased lipid peroxidation (MDA levels) and decreased cellular antioxidants. | researchgate.net |
| In Vivo | Rats | DMBA treatment resulted in a 2.96-fold increase in hepatic mitochondrial MDA content and abnormal levels of antioxidant enzymes. | nih.gov |
| In Vitro | Murine Keratinocytes | Neoplastic keratinocytes induced by DMBA showed elevated activities of antioxidant enzymes like superoxide dismutase, catalase, and glutathione (B108866) transferase. | nih.gov |
Table 2: Role of the Nrf2 Pathway in DMBA-Induced Toxicity
| Model System | Experimental Condition | Outcome | Implication | Reference(s) |
| Nrf2 Knockout Mice | Treatment with DMBA | Increased susceptibility to blood and immune system injury; higher cancer rates. | Nrf2 is crucial for protection against DMBA-induced toxicity. | nih.govresearchgate.net |
| Nrf2 Knockout Mice | Treatment with DMBA | No significant increase in HO-1 and NQO1 levels. | Nrf2 deficiency impairs the antioxidant response to DMBA. | nih.govresearchgate.net |
| Nrf2 Knockout Mice | Mammary Carcinogenesis Model | Rapid and aggressive progression of mammary carcinomas. | Nrf2 plays a role in suppressing the progression of DMBA-induced tumors. | nih.gov |
While these findings are for the parent compound, they establish a clear link between the metabolism of this class of PAHs, the induction of oxidative stress, and the critical role of the Nrf2 pathway in mitigating the resulting damage. The presence of the 3-methoxy group on the aromatic ring of this compound would likely modulate its metabolic activation and, consequently, the specifics of its interaction with oxidative stress response pathways. However, without direct experimental data, these interactions remain a subject for further investigation.
Modulation and Prevention of 3 Methoxy 7,12 Dimethylbenz a Anthracene Biological Effects
Chemopreventive Approaches in Experimental Carcinogenesis Models
Apoptosis Induction and Cell Cycle Modulation
The polycyclic aromatic hydrocarbon 7,12-dimethylbenz(a)anthracene (DMBA), a potent carcinogen, exerts significant effects on cellular fate by inducing apoptosis (programmed cell death) and modulating the cell cycle. These actions are critical to its mechanisms of toxicity and carcinogenesis.
Exposure to DMBA has been shown to trigger apoptosis in various cell types. In murine pre-B lymphocytes, DMBA induces apoptosis through a pathway dependent on caspase-8 activation. nih.gov Further investigation into this process revealed that the activation of caspase-9 is also essential for maximal apoptotic effect. nih.gov This suggests a complex interplay of signaling cascades that converge to execute cell death. A novel proposed mechanism involves the activation of PKR, an interferon-inducible protein kinase, which can in turn activate caspase-8 independently of death receptor ligation. nih.gov
Studies on breast cancer cells demonstrate that DMBA can significantly increase the rate of apoptosis. cellmolbiol.org This effect is linked to the regulation of key apoptosis-associated proteins. For instance, DMBA can influence the expression of Fas Ligand (FasL), a protein that, upon binding to its receptor Fas, activates a cascade of proteases leading to cell death. cellmolbiol.org In experimental models of oral carcinogenesis, DMBA treatment leads to a decreased expression of pro-apoptotic proteins like Bax, Bad, and Bid, and caspases 3 and 9, while increasing the expression of the anti-apoptotic protein Bcl-2 and mutant p53. epa.gov
Agents that can counteract these DMBA-induced changes are of interest for cancer prevention. For example, palmitoylethanolamide (PEA) has been shown to have a protective effect against DMBA-induced breast tumors by altering the expression of apoptosis-related genes such as BAX, P53, BCL-XL, CASPASE-8, and CASPASE-9, and by inducing the activity of Caspase-3. nih.gov Similarly, the monoterpene myrtenal has demonstrated an ability to modulate these apoptotic markers towards tumor suppression in DMBA-induced oral cancer models. epa.gov
DMBA also impacts the cell cycle. Its genotoxic nature can lead to DNA damage, which can trigger cell cycle arrest, typically at the G1/S transition, to allow for DNA repair. researchgate.net This response is often mediated by the p53 tumor suppressor protein. If the damage is too severe to be repaired, the cell may be directed towards apoptosis. However, failure of these checkpoints can lead to the proliferation of cells with damaged DNA, a hallmark of carcinogenesis.
Table 1: Modulation of Apoptotic Markers by DMBA and Preventive Agents
| Marker | Effect of DMBA Exposure | Effect of Modulating Agent (e.g., Myrtenal, PEA) | Cell/Tissue Type |
| Caspase-8 | Activation | Further modulation to induce apoptosis | Murine pre-B cells |
| Caspase-9 | Activation / Lowered Expression | Increased Expression/Activity | Murine pre-B cells / Oral tumor cells |
| Caspase-3 | Lowered Expression | Increased Activity | Oral tumor cells |
| Bcl-2 | Increased Expression | Decreased Expression | Oral tumor cells |
| Bax, Bad, Bid | Lowered Expression | Increased Expression | Oral tumor cells |
| p53 | Increased Mutant p53 Expression | Modulation towards wild-type function | Oral tumor cells |
| FasL | Regulation | Not specified | Breast cancer cells |
Immunomodulatory Strategies and Their Impact on DMBA-Induced Effects
The immunosuppressive properties of 7,12-dimethylbenz(a)anthracene (DMBA) are a significant aspect of its carcinogenic activity. DMBA exposure can suppress both humoral and cell-mediated immunity, creating an environment conducive to tumor development. nih.gov Strategies to counteract this immune suppression are therefore crucial in mitigating the harmful effects of the compound.
DMBA targets T helper lymphocytes, inhibiting the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and immune response activation. nih.gov In vitro exposure of activated splenocytes to DMBA results in suppressed IL-2 production and reduced expression of the high-affinity IL-2 receptor. nih.gov This disruption of the IL-2 pathway is a key mechanism behind DMBA's immunosuppressive effects. nih.gov
Furthermore, DMBA induces apoptosis in immature B lymphocytes (pre-B cells), which is considered a primary mechanism for its immunosuppressive action. nih.gov This process appears to be influenced by interactions with aryl hydrocarbon receptor (AhR) positive bone marrow stromal cells, which support the developing B cells. nih.gov An AhR inhibitor, alpha-naphthoflavone, has been shown to completely block this DMBA-induced apoptosis, highlighting the AhR pathway as a potential target for intervention. nih.gov
Immunomodulatory strategies aim to either prevent this suppression or restore immune function. This can involve agents that can boost cytokine production, protect immune cells from apoptosis, or block the metabolic activation of DMBA that leads to immunosuppressive metabolites.
Natural compounds have been investigated for their chemopreventive and immunomodulatory potential against DMBA. Honokiol (B1673403), for example, has been shown to be effective against DMBA-induced mammary cancer. frontiersin.org Its mechanisms include reversing abnormalities in inflammatory cytokines. DMBA challenge increases levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and elevates the expression of the transcription factor NF-κB, which regulates genes involved in inflammation and immunity. frontiersin.org Honokiol treatment was found to decrease TNF-α levels and downregulate NF-κB expression, thereby mitigating the inflammatory environment that can promote cancer. frontiersin.org
Table 2: Immunomodulatory Effects of DMBA and Counteracting Strategies
| Immune Target/Pathway | Effect of DMBA | Potential Immunomodulatory Strategy/Agent | Mechanism of Action |
| T Helper Lymphocytes | Inhibition of Interleukin-2 (IL-2) production | Agents that restore IL-2 pathway function | Enhance T-cell proliferation and immune response |
| Pre-B Lymphocytes | Induction of apoptosis | Alpha-naphthoflavone (AhR inhibitor) | Blocks the aryl hydrocarbon receptor (AhR) pathway, preventing apoptosis |
| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Increased levels | Honokiol | Decreases TNF-α and other pro-inflammatory cytokines |
| NF-κB Pathway | Increased protein expression | Honokiol | Downregulates NF-κB expression, reducing inflammatory signaling |
Advanced Analytical Methodologies in 3 Methoxy 7,12 Dimethylbenz a Anthracene Research
Chromatographic Techniques for Metabolite Separation and Quantification (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of metabolites of polycyclic aromatic hydrocarbons like 3-Methoxy-7,12-dimethylbenz(a)anthracene. Researchers utilize reversed-phase HPLC, often with a C18 column, to separate the parent compound from its more polar metabolites formed during biotransformation. nih.govnih.gov
The separation is typically achieved using a gradient elution system, commonly involving a mixture of methanol (B129727) and water, where the proportion of the organic solvent is increased over time. nih.govsigmaaldrich.com This allows for the effective resolution of a complex mixture of metabolites, which can range from hydroxylated derivatives to dihydrodiols. For instance, in studies of the parent compound 7,12-dimethylbenz(a)anthracene (DMBA), HPLC has been successfully used to separate various metabolites, including trans-3,4-dihydrodiol, trans-8,9-dihydrodiol, and hydroxymethyl derivatives. nih.govnih.gov
Detection is often performed using a UV absorbance detector or, for enhanced sensitivity and selectivity, a fluorescence detector. nih.govsigmaaldrich.com The quantitative analysis of these separated metabolites provides critical data on the metabolic pathways involved in the activation and detoxification of the parent compound.
Table 1: Example HPLC Parameters for Metabolite Separation
| Parameter | Specification |
|---|---|
| Chromatograph | Hewlett-Packard model 1050 or equivalent |
| Column | 5-μm C18 Inertsil ODS-3 column (4.6 by 250 mm) |
| Mobile Phase | Linear gradient of 40% to 95% methanol-water |
| Flow Rate | 1.0 ml/min |
| Detector | Diode array UV absorbance detector (e.g., at 254 nm) |
This table illustrates typical conditions used for the separation of DMBA metabolites, which are applicable to its methoxy (B1213986) derivative. nih.gov
Spectrometric Methods for Metabolite and Adduct Identification (e.g., Mass Spectrometry, NMR)
Once metabolites are separated by chromatography, their precise chemical structures, as well as the structures of their adducts with DNA and other macromolecules, are elucidated using spectrometric methods. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this regard.
Mass Spectrometry (MS) provides high-sensitivity detection and accurate mass measurements, which are crucial for determining the elemental composition of metabolites. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the identification of individual components in a complex mixture. For example, MS has been used to characterize the metabolites of DMBA produced by various biological systems, confirming the presence of dihydrodiols and hydroxylated species. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the complete three-dimensional structure of molecules. In the context of this compound research, NMR is used to definitively identify the position of metabolic modifications (like hydroxylation or epoxidation) on the aromatic ring system and to determine the stereochemistry of dihydrodiol metabolites. nih.gov It is also critical for characterizing the structure of DNA adducts, revealing how the carcinogen covalently binds to the nucleic acid. nih.gov
Radiochemical Techniques in Metabolic and Adduct Studies (e.g., ³²P-Postlabeling, Scintillation Counting)
Radiochemical techniques offer exceptional sensitivity for tracing the fate of compounds in biological systems and for detecting rare events like the formation of DNA adducts.
³²P-Postlabeling is an ultrasensitive method for detecting and quantifying DNA adducts, capable of detecting as few as one adduct per 10⁹ to 10¹⁰ normal nucleotides. wisnerbaum.com The technique involves enzymatically digesting DNA that has been exposed to the compound of interest into individual nucleotides. nih.gov These nucleotides are then radiolabeled with ³²P from [γ-³²P]ATP. The adducted nucleotides are separated from the normal, non-adducted nucleotides using techniques like thin-layer chromatography (TLC) or HPLC and quantified by their radioactivity. nih.govnih.gov This method has been extensively used to study the persistence of DMBA-DNA adducts in tissues over long periods, providing insights into the mechanisms of chemical carcinogenesis. nih.gov Enhancements to the method, such as using nuclease P1, can increase the sensitivity for bulky aromatic adducts. epa.gov
Scintillation Counting is used to quantify the amount of radioactivity in a sample. In metabolic studies, this compound can be synthesized with a radioactive isotope, such as ¹⁴C or ³H. After administration to an animal or incubation with cells or tissue homogenates, the distribution and excretion of the compound and its metabolites can be tracked by measuring the radioactivity in various tissues, fluids, and CO₂ traps using a liquid scintillation counter. nih.gov This provides quantitative data on absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 2: DNA Adduct Levels Measured by ³²P-Postlabeling after DMBA Application
| Time Point | Epidermal DNA Adducts (adducts in 10⁷ nucleotides) | Dermal DNA Adducts (adducts in 10⁷ nucleotides) |
|---|---|---|
| 24 hours | ~34 | ~28 |
| 42 weeks | ~0.17 | ~1.7 |
This table shows representative data on the persistence of DNA adducts from the parent compound DMBA in mouse skin, demonstrating the quantitative power of the ³²P-postlabeling assay. nih.gov
Molecular Biology Techniques for Gene Expression and Pathway Analysis (e.g., RT-PCR, Western Blotting)
To understand the biological consequences of exposure to this compound, researchers employ molecular biology techniques to analyze changes in gene expression and cellular signaling pathways.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) , particularly its quantitative version (RT-qPCR), is used to measure changes in the expression of specific genes at the messenger RNA (mRNA) level. nih.govwhiterose.ac.uk For instance, studies on DMBA have used RT-qPCR to show alterations in the expression of microRNAs (e.g., miR-9-3) and key regulatory genes like mTORC1, H-RAS, and TP53 following exposure. nih.gov This provides insights into the molecular events that initiate carcinogenic processes. nih.gov
Western Blotting is a technique used to detect and quantify specific proteins in a sample. thermofisher.comyoutube.com It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. thermofisher.com This method is crucial for analyzing the impact of a compound on cell signaling pathways. For example, Western blotting has been used to demonstrate that DMBA can induce the epithelial-mesenchymal transition (EMT) and activate the Wnt/β-catenin signaling pathway by showing increased levels of key proteins like β-catenin and transcription factors like Sp1. nih.gov This technique allows researchers to connect chemical exposure to specific changes in the cellular machinery that control proliferation and invasion. nih.govthermofisher.com
Conclusion and Future Directions in 3 Methoxy 7,12 Dimethylbenz a Anthracene Research
Summary of Key Academic Findings
Research on 3-Methoxy-DMBA has primarily focused on its carcinogenic potential and the influence of the methoxy (B1213986) group on its biological activity. A key finding is that while DMBA is a powerful carcinogen, the addition of a methoxy group at the 3-position can modulate this activity. Studies have shown that the position of the methoxy group is critical in determining the ultimate carcinogenic and mutagenic effects of the compound.
The metabolism of 3-Methoxy-DMBA, like other PAHs, involves cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites capable of binding to DNA and forming adducts. caymanchem.com This process is a crucial step in the initiation of cancer. The formation of DNA adducts can lead to mutations and altered gene expression, ultimately resulting in tumorigenesis. nih.gov
Unresolved Questions and Gaps in Current Understanding
Despite the progress made, several questions regarding 3-Methoxy-DMBA remain unanswered. The precise mechanisms by which the methoxy group alters the carcinogenic potential of DMBA are not fully elucidated. While it is known that the position of the methoxy group is important, the specific structure-activity relationships require further investigation.
A significant gap in our understanding is the complete metabolic profile of 3-Methoxy-DMBA in various biological systems. Identifying all the metabolic intermediates and their relative contributions to toxicity and carcinogenicity is essential. Furthermore, the role of specific CYP isoforms in the activation and detoxification of 3-Methoxy-DMBA needs to be more clearly defined.
Another area that warrants more research is the potential for 3-Methoxy-DMBA to induce cellular responses beyond direct DNA damage. For instance, the parent compound DMBA is known to induce apoptosis and affect various signaling pathways, such as the Wnt/β-catenin pathway. nih.govnih.gov Whether 3-Methoxy-DMBA elicits similar or distinct cellular responses is an important unresolved question.
Emerging Research Avenues
Future research on 3-Methoxy-DMBA is likely to benefit from advancements in analytical and molecular biology techniques. The application of high-resolution mass spectrometry and NMR spectroscopy can aid in the comprehensive identification of metabolites and DNA adducts.
The use of CRISPR-Cas9 gene-editing technology could provide a powerful tool to investigate the specific roles of individual CYP enzymes and other metabolizing enzymes in the bioactivation of 3-Methoxy-DMBA. This would allow for a more precise understanding of the metabolic pathways involved.
Furthermore, the development of advanced in vitro models, such as 3D organoid cultures, can offer a more physiologically relevant system to study the metabolism and carcinogenicity of 3-Methoxy-DMBA compared to traditional 2D cell cultures. These models can better mimic the complex cellular interactions that occur in vivo.
Broader Implications for PAH Research and Mechanistic Carcinogenesis Studies
The study of 3-Methoxy-DMBA has broader implications for the field of PAH research and our understanding of chemical carcinogenesis. It highlights the principle that subtle changes in the chemical structure of a PAH can significantly alter its biological activity. This underscores the importance of considering the specific chemical properties of individual PAHs rather than treating them as a homogenous group of carcinogens.
Research into methoxylated PAHs like 3-Methoxy-DMBA contributes to a deeper understanding of structure-activity relationships. This knowledge is crucial for predicting the carcinogenic potential of other, less-studied PAHs and for developing more accurate risk assessment models for environmental exposures to PAH mixtures. nih.gov
Ultimately, a thorough understanding of the mechanisms of action of compounds like 3-Methoxy-DMBA will aid in the development of strategies to mitigate the health risks associated with PAH exposure. This includes the identification of biomarkers for exposure and susceptibility, as well as the potential for developing chemopreventive agents that can interfere with the metabolic activation of these carcinogens. nih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Methoxy-7,12-dimethylbenz(a)anthracene (3-MeO-DMBA), and how do reaction conditions influence yield?
- Methodology :
- Stepwise Friedel-Crafts alkylation is commonly employed, starting with functionalized naphthyl precursors (e.g., 3-methoxy-2-naphthyl methyl ketone) and phthalic anhydride derivatives. Key steps include cyclization using polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) .
- Critical factors : Temperature control during cyclization (steam bath vs. higher temperatures) and solvent purity to avoid polymerization of intermediates. For example, PPA at 100–120°C yields higher regioselectivity compared to TFA .
- Yield optimization : Purification via column chromatography (alumina) and crystallization (methanol/benzene) improves purity (>95%) but may reduce yield due to intermediate instability .
Q. How is 3-MeO-DMBA characterized structurally, and what analytical techniques are critical for confirming regiochemistry?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : - and -NMR resolve methoxy and methyl substituents. For example, the methoxy proton appears as a singlet at δ ~3.9–4.1 ppm, while aromatic protons show splitting patterns indicative of fused-ring substitution .
- Infrared Spectroscopy (IR) : Absence of hydroxyl stretches (~3200–3600 cm) confirms complete methylation, while carbonyl peaks (e.g., 1720 cm in intermediates) validate cyclization progress .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected: 282.14 g/mol) and fragmentation patterns unique to the benz(a)anthracene scaffold .
Q. What are the critical safety protocols for handling 3-MeO-DMBA in laboratory settings?
- Safety measures :
- Engineering controls : Class I, Type B biological safety hoods for weighing/mixing; HEPA-filtered vacuums for dust suppression .
- Personal Protective Equipment (PPE) : Polyvinyl alcohol (PVA) or Viton® gloves; Tyvek® suits to prevent dermal absorption (skin permeation risk: ~5–10% over 8 hours) .
- Decontamination : Wet cleaning methods (ethanol/water) to avoid airborne particulates; waste disposal via licensed incineration with flue gas scrubbing .
Advanced Research Questions
Q. How does metabolic activation of 3-MeO-DMBA contribute to its carcinogenicity, and what are the key reactive intermediates?
- Mechanistic insights :
- Phase I metabolism : Cytochrome P450 (CYP1A1/1B1) oxidizes the 7-methyl group to 7-hydroxymethyl-DMBA (7-HMBA), a proximate carcinogen .
- Phase II activation : Sulfotransferases (SULTs) convert 7-HMBA to 7-sulfooxymethyl-DMBA (7-SMBA), a mutagenic electrophile that forms DNA adducts (e.g., dG-N-SMBA) .
- Experimental validation : In vitro mutagenicity assays (Ames test TA98 strain) show 7-SMBA induces 3× higher revertants than parent DMBA .
Q. What in vivo models are most suitable for studying 3-MeO-DMBA-induced carcinogenesis, and how are endpoints quantified?
- Model selection :
- Hamster cheek pouch : Topical application (0.5% in acetone, 2×/week for 10 weeks) induces squamous cell carcinoma with 80–90% incidence; histopathology confirms tumor progression .
- Rat mammary gland : Subcutaneous injection (10 mg/kg) targets ductal epithelium, with tumor latency ~12 weeks; biomarkers include ER-α suppression and Ki-67 proliferation index .
- Endpoint analysis :
- Tumor burden : Measured via caliper (volume = ) or MRI.
- Oxidative stress markers : Thiobarbituric acid-reactive substances (TBARS) and glutathione depletion in target tissues .
Q. How do structural modifications (e.g., fluorination at position 3) alter the biological activity of 3-MeO-DMBA?
- Structure-Activity Relationship (SAR) :
- Electrophilicity : Fluorine substitution reduces electron density at C3, decreasing metabolic activation (e.g., 3-fluoro-DMBA shows 40% lower DNA adduct formation vs. parent) .
- Bioavailability : LogP increases from 5.2 (DMBA) to 5.8 (3-F-DMBA), enhancing lipid membrane permeability but reducing aqueous solubility .
- Experimental design : Compare tumor incidence in murine models using equimolar doses (25 µmol) of DMBA derivatives; quantify adducts via -postlabeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
